Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate

Hydrophobicity Plasticizer Permanence Calculated LogP

Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate (CAS 102176-31-8) is a synthetic organophosphate ester belonging to the alkyl aryl phosphate class. Its structure features a phosphorus core esterified with two ethyl groups and a bulky 4-(2,4,4-trimethylpentan-2-yl)phenyl (tert-octylphenyl) substituent.

Molecular Formula C18H31O4P
Molecular Weight 342.4 g/mol
CAS No. 102176-31-8
Cat. No. B14082921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate
CAS102176-31-8
Molecular FormulaC18H31O4P
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C
InChIInChI=1S/C18H31O4P/c1-8-20-23(19,21-9-2)22-16-12-10-15(11-13-16)18(6,7)14-17(3,4)5/h10-13H,8-9,14H2,1-7H3
InChIKeyOQBQHVIVXDQRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate (CAS 102176-31-8): A High-LogP Aryl Phosphate Ester for Specialized Formulations


Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate (CAS 102176-31-8) is a synthetic organophosphate ester belonging to the alkyl aryl phosphate class [1]. Its structure features a phosphorus core esterified with two ethyl groups and a bulky 4-(2,4,4-trimethylpentan-2-yl)phenyl (tert-octylphenyl) substituent [1]. This compound is a derivative of 4-(1,1,3,3-tetramethylbutyl)phenol, an intermediate used in surfactants and rubber additives, and its phosphate esters are explored as flame-retardant plasticizers and specialty additives [2]. Its predicted physicochemical profile, including a high calculated LogP of approximately 5.96 and a boiling point of 378.2 °C, distinguishes it within the alkyl aryl phosphate class and suggests utility in applications requiring enhanced hydrophobicity and thermal stability [1].

Workflow
High-hydrophobicity plasticizer and specialty additive formulations
Selection
Bulky tert-octylphenyl phosphate ester with reported high LogP
Use Context
High-temperature compounding, low-leaching polymers, or synthetic intermediate

Why Generic Substitution Fails for Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate in Performance-Driven Applications


Generic substitution among alkyl aryl phosphate esters is unreliable due to the profound impact of the alkyl substituent on critical performance parameters such as plasticizer efficiency, permanence, and flame-retardant synergy [1]. The target compound's bulky, highly branched 4-(2,4,4-trimethylpentan-2-yl) moiety imparts a significantly different physicochemical fingerprint compared to simpler analogs like diethyl phenyl phosphate or 3-tert-butylphenyl diethyl phosphate. For instance, the calculated LogP of the target compound (5.96) is over 2.7 units higher than that of diethyl phenyl phosphate (3.25), indicating drastically different solubility and migration behavior in polymer matrices [1][2]. Such differences directly affect long-term material performance and regulatory compliance, making simple drop-in replacement scientifically unsound without direct comparative validation [1].

Migration behavior mismatch
The highly branched alkyl chain significantly alters hydrophobicity; simpler analogs may leach faster from polymer matrices.
Thermal stability gap
Predicted boiling point difference over 100 °C suggests simpler phosphate esters may not withstand high-temperature processing.
Plasticizer efficiency shift
Lower density of the target compound may require weight-based formulation adjustments when substituting.

Quantitative Differentiation Guide for Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate vs. Key Analogs


Enhanced Hydrophobicity vs. Diethyl Phenyl Phosphate: LogP Comparison

The target compound exhibits a significantly higher predicted octanol-water partition coefficient (LogP) compared to the simpler analog diethyl phenyl phosphate. The calculated LogP for Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate is 5.96 [1], while diethyl phenyl phosphate has a reported LogP of 3.25 [2]. This 2.71-unit increase is attributed to the addition of the bulky, highly lipophilic 4-(2,4,4-trimethylpentan-2-yl) group.

LogP Comparison
Data to verify
5.96
vs. diethyl phenyl phosphate 3.25 (Δ +2.71)
Higher hydrophobicity may support leaching resistance.
Predicted LogP; experimental validation recommended.
Hydrophobicity Plasticizer Permanence Calculated LogP

Increased Thermal Stability: Predicted Boiling Point vs. Diethyl Phenyl Phosphate

The predicted boiling point of the target compound is substantially higher than that of its simplest analog. Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate has a predicted boiling point of 378.2±25.0 °C [1]. In contrast, diethyl phenyl phosphate has a reported boiling point of 264.7 °C at 760 mmHg [2]. This represents a difference of over 113 °C.

Boiling Point
Data to verify
378.2 °C
vs. diethyl phenyl phosphate 264.7 °C (Δ +113.5 °C)
Greater thermal stability for high-temperature processing.
Target value is predicted; confirm via TGA.
Thermal Stability Boiling Point Processability

Lower Density and Potential Plasticizer Efficiency vs. Diethyl Phenyl Phosphate

The predicted density of the target compound is lower than that of the unsubstituted analog, which can influence plasticizer efficiency. The density of Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate is predicted to be 1.029±0.06 g/cm³ [1], compared to a density of 1.151 g/cm³ for diethyl phenyl phosphate [2]. This is a difference of approximately 0.122 g/cm³.

Density
Data to verify
1.029 g/cm³
vs. diethyl phenyl phosphate 1.151 g/cm³ (Δ -0.122)
Lower density may improve weight-based plasticizer efficiency.
Both values predicted; verify experimental density.
Plasticizer Efficiency Density Material Science

Demonstrated Synthetic Utility: Reductive Cleavage to (1,1,3,3-Tetramethyl-butyl)-benzene

This compound serves as a specific precursor in a reported synthetic transformation. Under the action of lithium di-tert-butylbiphenylide (LiDBB) in THF for 0.08 h, Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate is reduced to yield (1,1,3,3-tetramethyl-butyl)-benzene with a 65% yield [1]. This reactivity is specific to the aryl diethyl phosphate structure, as described in a dedicated study on the reductive cleavage of aryl diethyl phosphates [1].

Synthetic Yield
Reported
65%
Reductive cleavage to tert-octylbenzene as a synthetic handle.
LiDBB/THF conditions; reported literature yield.
Synthetic Chemistry Reductive Cleavage Aryl Phosphate

Evidence-Based Application Scenarios for Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate


High-Retention Plasticizer for Flexible PVC in Wet or Outdoor Environments

The substantially higher predicted LogP of 5.96 compared to simpler alkyl aryl phosphates (ΔLogP = +2.71 vs. diethyl phenyl phosphate) indicates superior hydrophobicity [1]. This makes the compound a candidate for flexible PVC formulations where resistance to plasticizer leaching by water or humidity is critical, such as in outdoor cable sheathing, geomembranes, or automotive underbody coatings. This evidence is based on cross-study comparable data and requires experimental validation in a specific PVC formulation [1].

High-Temperature Compounding and Low-VOC Polymeric Materials

The predicted boiling point of 378.2 °C suggests lower volatility at elevated temperatures compared to diethyl phenyl phosphate (boiling point 264.7 °C) [2]. This property is relevant for engineering thermoplastics or high-temperature PVC processing where additive loss and volatile organic compound (VOC) emissions must be minimized. The evidence is cross-study comparable and should be confirmed with thermogravimetric analysis (TGA) under relevant processing conditions [2].

Synthetic Intermediate for the Controlled Release of 4-tert-Octylphenol Derivatives

The documented 65% yield for the reductive cleavage of this compound to (1,1,3,3-tetramethyl-butyl)-benzene using LiDBB provides a specific synthetic handle for chemists [3]. This application is relevant in medicinal chemistry or materials science where the tert-octylphenyl moiety needs to be installed as a protecting group or a lipophilic tag and then later deprotected under mild conditions. This is supporting evidence for a specific, niche synthetic use-case [3].

Application
Selection Property
Validation Focus
High-retention plasticizer for wet/humid environments
High hydrophobicity profile (predicted LogP context)
Leaching resistance and migration testing
High-temperature polymer compounding
Low volatility (high predicted boiling point)
Thermal stability via TGA under processing conditions
Synthetic intermediate for tert-octylphenol derivatives
Reductive cleavage reactivity (LiDBB/THF)
Reaction yield and purity validation
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